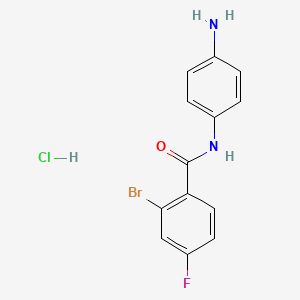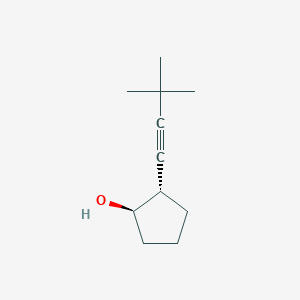
N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride
Overview
Description
“N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride” is likely a chemical compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), a bromo group (-Br), a fluoro group (-F), and a benzamide group (a benzene ring attached to a carboxamide group). It’s a hydrochloride salt, meaning it has an extra hydrogen chloride (HCl) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the amine, bromo, fluoro, and benzamide groups. The exact process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
This compound could potentially participate in various chemical reactions. For example, the amine group could act as a base or nucleophile, and the bromo group could be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .Scientific Research Applications
Fluorimetric Determination of Amino Acids : The study by Imai & Watanabe (1981) discusses the fluorogenic reaction of secondary amino acids with various compounds, including those related to N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride, highlighting its potential in the fluorimetric determination of amino acids (Imai & Watanabe, 1981).
Synthesis of Novel Polyimides : Mehdipour‐Ataei, Sarrafi & Hatami (2004) researched the synthesis of novel polyimides using similar compounds, demonstrating its utility in polymer science (Mehdipour‐Ataei et al., 2004).
Fluorescent Detection of Metal Ions : Xu et al. (2014) developed fluorescent probes based on 2-aminobenzamide structural isomers for the detection of Zn2+/Cd2+ ions, indicating the potential of related compounds in sensing applications (Xu et al., 2014).
Corrosion Inhibition and Biocidal Agents : Abousalem, Ismail & Fouda (2019) explored the use of fluorophenyl-2,2′-bichalcophenes, similar in structure to N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride, as corrosion inhibitors and biocide agents, demonstrating its potential in materials science (Abousalem et al., 2019).
Electrochemical Sensing : Karimi-Maleh et al. (2014) developed a biosensor using a compound structurally related to N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride for the determination of glutathione and piroxicam, highlighting its applicability in electrochemical sensing (Karimi-Maleh et al., 2014).
Synthesis of Antiviral Agents : Ji et al. (2013) synthesized N-phenylbenzamide derivatives, including compounds related to N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride, and evaluated their antiviral activities, suggesting potential in pharmaceutical research (Ji et al., 2013).
Catalytic Reactions in Organic Chemistry : Hikawa et al. (2012) developed a method involving compounds similar to N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride for the synthesis of quinazolinones, highlighting its role in catalytic reactions (Hikawa et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-aminophenyl)-2-bromo-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O.ClH/c14-12-7-8(15)1-6-11(12)13(18)17-10-4-2-9(16)3-5-10;/h1-7H,16H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPIOXQOLYICCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)
![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)
![tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate](/img/structure/B1531826.png)


![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)



![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)
![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)

